molecular formula C18H20N2O2 B2799208 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide CAS No. 77871-52-4

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide

Cat. No. B2799208
CAS RN: 77871-52-4
M. Wt: 296.37
InChI Key: VRNQUZKWMSAXQD-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide, also known as BMPA, is a compound belonging to the class of organic compounds called amides. It is a colorless solid and is soluble in organic solvents. BMPA has a wide range of applications in the scientific research field, including its use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in the treatment of certain diseases.

Scientific Research Applications

  • Corrosion Inhibition : Research by Khalifa and Abdallah (2011) explored the use of similar compounds, including N-[N`-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide, for corrosion inhibition on low carbon steel in hydrochloric acid solution. They found that the protection efficiency increased with the concentration of the organic compounds and decreased with temperature, indicating potential application in corrosion prevention (Khalifa & Abdallah, 2011).

  • Anti-Inflammatory and Analgesic Properties : Okunrobo and Usifoh (2007) studied the ring opening of phthalimide derivatives, leading to the formation of benzamido-cyclopentane-2-(N-benzyl)-carboxamide, which showed significant anti-inflammatory and analgesic properties. This suggests that structurally related compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide might possess similar pharmacological properties (Okunrobo & Usifoh, 2007).

  • Ligand Modifications in Metal Complexes : Slater-Parry et al. (2019) explored the coordination chemistry of ligands similar to 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide, demonstrating their use in synthesizing metal complexes with potential applications in catalysis and material science (Slater-Parry et al., 2019).

  • Synthesis of Organic Ligands : Kabirifard et al. (2020) investigated the reaction of related compounds to synthesize organic ligands, highlighting the potential application of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide in organic synthesis and possibly in the development of novel materials or catalysts (Kabirifard et al., 2020).

  • Synthesis of Chiral β-Hydroxy-α-Amino Acids : Badorrey et al. (2000) described the synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, suggesting that compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide could be used as precursors in the synthesis of biologically important molecules (Badorrey et al., 2000).

properties

IUPAC Name

(E)-3-(benzylamino)-N-(4-methoxyphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(19-13-15-6-4-3-5-7-15)12-18(21)20-16-8-10-17(22-2)11-9-16/h3-12,19H,13H2,1-2H3,(H,20,21)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNQUZKWMSAXQD-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)OC)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide

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